ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE
Description
ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE is a nitroaromatic ester derivative characterized by a benzoate backbone substituted with a nitro group at the 3-position and a sulfur-containing ethoxycarbonylmethylthio moiety at the 4-position. The compound’s structure integrates a thioether linkage (-S-), an ethoxycarbonyl group, and a nitro group, which collectively influence its physicochemical and reactive properties.
Key features include:
- Molecular framework: A benzene ring with a nitro group (electron-withdrawing) and a sulfanyl-linked ethoxycarbonylmethyl chain.
Synonyms for this compound include ethyl 4-(2-ethoxy-2-oxoethyl)sulfanyl-3-nitrobenzoate and identifiers such as SCHEMBL5913906 and ZINC259255 .
Properties
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethyl)sulfanyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c1-3-19-12(15)8-21-11-6-5-9(13(16)20-4-2)7-10(11)14(17)18/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTOSVMZTSJOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE typically involves the reaction of 4-nitrobenzoic acid with ethyl 2-bromo-2-oxoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group is introduced to the benzoate structure. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-nitrobenzoate has been studied for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets.
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group is hypothesized to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Antioxidant Properties
Studies have shown that compounds with similar structures possess antioxidant activities. This compound could potentially scavenge free radicals, thus providing protective effects against oxidative stress-related diseases.
Drug Development
The compound's unique structure makes it a candidate for further development into drugs targeting specific diseases. Its ability to inhibit certain enzymes involved in disease pathways has been a focus of research, suggesting its utility in treating conditions like cancer and infections .
Case Study 1: Antimicrobial Efficacy
A study conducted on this compound demonstrated its efficacy against multiple strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity, particularly against Gram-positive bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Bacillus subtilis | 20 |
Case Study 2: Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of this compound revealed that modifications to the nitro and ethoxy groups significantly influenced antimicrobial potency. Compounds with electron-withdrawing groups were found to enhance activity against targeted microbial strains .
Mechanism of Action
The mechanism by which ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. These interactions can affect various biochemical pathways, making the compound useful in research applications .
Comparison with Similar Compounds
METHYL 4-(2-METHOXY-2-OXOETHYL)-3-NITROBENZOATE (CAS 334952-07-7)
- Structural divergence :
- The methyl analog lacks the thioether group, instead featuring a carbon-linked 2-methoxy-2-oxoethyl chain.
- The ester and alkoxy groups are methyl (vs. ethyl in the target compound).
- Physicochemical properties: Molecular formula: C₁₁H₁₁NO₆ (vs. inferred C₁₃H₁₅NO₆S for the target). Molecular weight: 253.2 g/mol (vs. ~313.2 g/mol for the target). Solubility: Soluble in chloroform, methanol, and DMSO .
ETHYL 2-(3-BROMO-5-NITROPYRIDIN-4-YL)-4-METHOXY-3-OXOBUTANOATE
- Structural divergence :
- A pyridine ring replaces the benzene, introducing a heteroatom (N) and bromine substituent.
- Features a β-keto ester and methoxy group.
- Bromine may participate in cross-coupling reactions .
Data Table: Comparative Analysis
| Property | ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE | METHYL 4-(2-METHOXY-2-OXOETHYL)-3-NITROBENZOATE | ETHYL 2-(3-BROMO-5-NITROPYRIDIN-4-YL)-4-METHOXY-3-OXOBUTANOATE |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₅NO₆S (inferred) | C₁₁H₁₁NO₆ | C₁₂H₁₃BrN₂O₆ |
| Molecular Weight (g/mol) | ~313.2 | 253.2 | 377.2 |
| Key Functional Groups | Thioether, nitro, ethoxy ester | Carbonyl, nitro, methoxy ester | Pyridine, nitro, β-keto ester, bromine |
| Solubility | Likely moderate in DMSO, chloroform | Chloroform, methanol, DMSO | Not explicitly reported |
| Reactivity Notes | Thioether oxidation; nitro reduction | Ester hydrolysis; nitro reduction | Bromine-mediated cross-coupling; β-keto tautomerism |
Research Findings and Implications
- Electronic Effects : The nitro group in both the target and methyl analog withdraws electron density, activating the aromatic ring for electrophilic substitution at specific positions. However, the thioether in the target compound may donate electron density via sulfur’s lone pairs, moderating this effect .
- Hydrogen Bonding: The methyl analog’s carbonyl and ester groups participate in hydrogen bonding, influencing crystal packing.
- Synthetic Utility : The ethyl groups in the target compound enhance lipophilicity, which could improve membrane permeability in drug design contexts. Conversely, the methyl analog’s smaller ester groups may favor crystallinity .
Biological Activity
Ethyl 4-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves reactions that introduce the ethoxy and nitro groups onto the benzoic acid derivative. The compound can be synthesized via a multi-step process that includes the formation of the sulfanyl group through nucleophilic substitution reactions.
Antimicrobial Properties
Research has demonstrated that derivatives of nitrobenzoates exhibit notable antimicrobial activity. For instance, compounds similar to this compound have been tested against various microorganisms:
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Moderate |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | Significant |
In a study, synthesized compounds showed efficacy against multiple strains of bacteria and fungi, indicating that the structural features of this compound contribute to its antimicrobial potency .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. The antioxidant activity can be attributed to the presence of the nitro group, which facilitates electron transfer processes.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : It alters the permeability of microbial membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : The nitro group can participate in redox reactions, generating ROS that contribute to its antimicrobial effects.
Study on Antimicrobial Efficacy
A recent study evaluated a series of nitro-substituted benzoates, including this compound, against clinically relevant pathogens. The results indicated that these compounds possess broad-spectrum activity and could serve as lead compounds for developing new antimicrobial agents .
Research on Antioxidant Properties
Another research effort focused on the antioxidant capabilities of similar compounds. It was shown that this compound exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative damage in various diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
